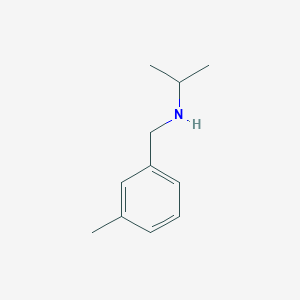

1-(2-氯乙基)-3-甲基苯

描述

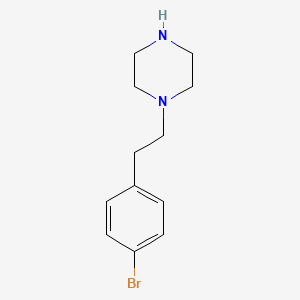

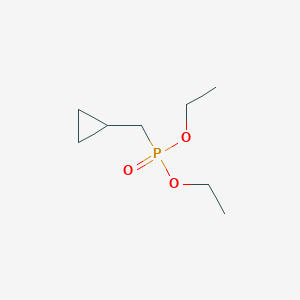

1-(2-Chloroethyl)-3-methylbenzene, also known as 1-chloro-2-methylbenzene, is a colorless, volatile, flammable liquid with a sweet odor. It is used in the synthesis of various organic compounds, as an intermediate in the production of synthetic fragrances, and as a solvent. It is also used as a fuel additive, a preservative, and a pesticide. This compound has been studied extensively for its biochemical and physiological effects, and has been found to have a wide range of applications in the laboratory.

科学研究应用

合成和抗白血病活性

Siwy等人(2006年)的研究探讨了一系列新的1,3-(氧四乙氧基)环三磷腈衍生物的合成,其中包括带有2-氯乙基胺基团的单元。这些化合物被测试其对一系列癌细胞系的体外细胞毒活性,显示出符合合成药物国际标准的抗增殖活性。这项研究突显了1-(2-氯乙基)-3-甲基苯衍生物在抗白血病应用和癌症治疗中的潜力。Siwy et al., 2006。

自由基和阴离子聚合机制

Hontis等人(1999年)进行了实验,以阐明氯甲基-4-(正丁基亚磺酰基)甲基苯这种与1-(2-氯乙基)-3-甲基苯相关的化合物的聚合机制。研究得出结论,自由基和阴离子机制均发生,导致高分子量和低分子量聚合物分数的形成。这项工作为聚合材料的合成过程提供了见解,这可能具有各种工业应用。Hontis et al., 1999。

电化学还原和合成

Du和Peters(2010年)研究了1-(2-氯乙基)-2-硝基苯在碳阴极上的电化学还原。他们的工作展示了1-硝基-2-乙烯基苯和1H-吲哚作为主要产物的合成,为这些化合物提供了一种新颖的电合成途径。这项研究对有机化学中新合成方法的发展具有重要意义。Du & Peters, 2010。

作用机制

Target of Action

1-(2-Chloroethyl)-3-methylbenzene, also known as Mechlorethamine, is an antineoplastic agent used to treat various types of cancers such as Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia . It primarily targets DNA, causing severe gastrointestinal and bone marrow damage .

Mode of Action

Mechlorethamine works by three different mechanisms :

Biochemical Pathways

Mechlorethamine affects the polyamine metabolic pathway . Polyamines are important molecules governing cell proliferation, survival, and apoptosis. Consistent with their elevated levels in cancer, they have been shown to mediate tumor promotion and progression .

Pharmacokinetics

The plasma pharmacokinetics of 1-(2-Chloroethyl)-3-methylbenzene were determined in ambulatory rats and in patients receiving chemotherapy in Phase 1 and II studies . The drug exhibited linear and consistent pharmacokinetics in mice and dogs with very good oral bioavailability in both species .

Result of Action

The result of the action of 1-(2-Chloroethyl)-3-methylbenzene is the inhibition of cell proliferation and induction of apoptosis in cancer cells . This leads to a reduction in tumor size and potentially the elimination of the cancer.

属性

IUPAC Name |

1-(2-chloroethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUMKQUZCDYESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

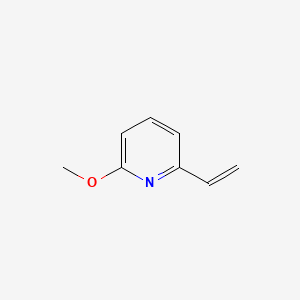

CC1=CC(=CC=C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617740 | |

| Record name | 1-(2-Chloroethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39199-36-5 | |

| Record name | 1-(2-Chloroethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride](/img/structure/B1603639.png)

![6,7-Dihydro-4H-pyrano[4,3-D]1,3-thiazole-2-carboxylic acid](/img/structure/B1603644.png)